CYP79F1 Substrate Affinity: Dihomomethionine vs. Longer-Chain Methionine Homologs
Recombinant CYP79F1 shows a Km of 34 μM for dihomomethionine (the direct substrate producing 5-methylthiopentanaldoxime), which is comparable to 37 μM for trihomomethionine but 5.7-fold lower than the 194 μM for tetrahomomethionine and 6.4-fold lower than the 216 μM for pentahomomethionine [1]. This indicates that the dihomomethionine→5-methylthiopentanaldoxime reaction operates at substantially higher catalytic efficiency than the conversion of longer-chain precursors, establishing the C5 aldoxime as the kinetically preferred intermediate for short-chain glucosinolate biosynthesis.
| Evidence Dimension | CYP79F1 Michaelis constant (Km) for methionine homolog substrates |
|---|---|
| Target Compound Data | Km = 34 μM (dihomomethionine → 5-methylthiopentanaldoxime) |
| Comparator Or Baseline | Trihomomethionine Km = 37 μM; Tetrahomomethionine Km = 194 μM; Pentahomomethionine Km = 216 μM; Hexahomomethionine Km = 74 μM |
| Quantified Difference | ~5.7-fold lower Km vs. tetrahomomethionine; ~6.4-fold lower vs. pentahomomethionine |
| Conditions | Recombinant CYP79F1 expressed in E. coli; in vitro enzyme assay |
Why This Matters
Procurement of authentic 5-methylthiopentanaldoxime (rather than a longer-chain aldoxime) ensures accurate kinetic characterization of CYP79F1 and avoids grossly underestimated catalytic rates when short-chain glucosinolate pathway activity is being measured.
- [1] Chen, S., Glawischnig, E., Jørgensen, K., Naur, P., Jørgensen, B., Olsen, C.-E., Hansen, C.H., Rasmussen, H., Pickett, J.A. & Halkier, B.A. (2003). CYP79F1 and CYP79F2 have distinct functions in the biosynthesis of aliphatic glucosinolates in Arabidopsis. The Plant Journal, 33(5), 923–937. Kinetic data curated in MetaCyc/AraCyc (AT1G16410). View Source
